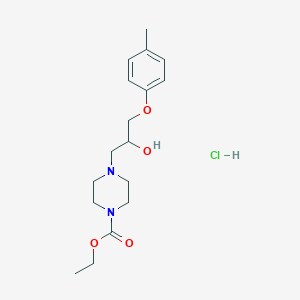
Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C17H27ClN2O4 and its molecular weight is 358.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₈H₂₃ClN₂O₃
- Molecular Weight : 348.84 g/mol
The presence of the piperazine moiety, along with the hydroxy and tolyloxy groups, suggests a potential for diverse biological interactions.
Pharmacological Potential
Research indicates that derivatives of piperazine compounds often exhibit a range of biological activities including:
- Antidepressant Effects : Piperazine derivatives have been shown to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant properties .
- Anti-inflammatory Activity : The 2-hydroxy-3-(4-arylpiperazinyl)propyl fragment is recognized as a pharmacophore important for analgesic and anti-inflammatory activities. This suggests that this compound may also possess similar properties .
- Antitumor Activity : Studies on related piperazine compounds have demonstrated inhibitory effects on various cancer cell lines, indicating a possible role in cancer therapy. The structure-activity relationship (SAR) studies highlight that modifications in the piperazine ring can significantly alter antitumor efficacy .
Structure-Activity Relationships (SAR)
A detailed analysis of SAR provides insights into how modifications to the structure of this compound can enhance its biological activity:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group | Increases solubility and bioavailability |
| Aromatic Substituents | Enhances receptor binding affinity |
| Piperazine Ring Modifications | Alters pharmacokinetic properties |
Case Studies and Research Findings
- Antidepressant Activity : A study evaluating various piperazine derivatives found that those with hydroxy substituents exhibited significant antidepressant-like effects in animal models, correlating with increased serotonin levels in the brain .
- Anti-inflammatory Mechanisms : In vitro studies have demonstrated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism through which these compounds exert their anti-inflammatory effects .
- Antitumor Efficacy : Research involving piperazine derivatives has shown promising results against various cancer cell lines, with specific compounds demonstrating IC50 values in the low micromolar range. This indicates significant cytotoxic activity that warrants further investigation into their mechanisms of action .
Propriétés
IUPAC Name |
ethyl 4-[2-hydroxy-3-(4-methylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-3-22-17(21)19-10-8-18(9-11-19)12-15(20)13-23-16-6-4-14(2)5-7-16;/h4-7,15,20H,3,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOXPWSHOYYNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














